2,2,2-Trifluoro-1-(6-methoxypyridin-2-yl)ethan-1-ol

Descripción

Chemical Structure and Nomenclature

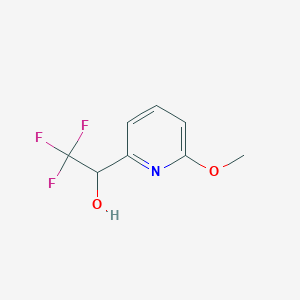

2,2,2-Trifluoro-1-(6-methoxypyridin-2-yl)ethan-1-ol is a fluorinated organic compound characterized by a pyridine ring substituted with methoxy (-OCH₃) and trifluoromethyl alcohol (-CF₃CH₂OH) groups. Its IUPAC name reflects the positioning of these substituents: the methoxy group occupies the sixth position of the pyridine ring, while the trifluoromethyl alcohol moiety is attached to the second position (Figure 1).

Molecular Formula : C₈H₈F₃NO₂

Molecular Weight : 207.15 g/mol

CAS Registry Number : 1700092-90-5

Alternative Names :

- α-(Trifluoromethyl)-6-methoxypyridine-2-methanol

- 2-(Hydroxymethyl)-6-methoxy-α-(trifluoromethyl)pyridine

| Property | Value |

|---|---|

| Molecular Formula | C₈H₈F₃NO₂ |

| Molecular Weight | 207.15 g/mol |

| CAS Number | 1700092-90-5 |

| XLogP³ | 1.2 (estimated) |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 3 |

The compound’s structure combines the aromaticity of the pyridine ring with the electron-withdrawing effects of the trifluoromethyl group, enhancing its reactivity in synthetic applications.

Historical Context and Discovery

The synthesis of this compound is rooted in advancements in fluorination chemistry, particularly the development of the Ruppert-Prakash reagent (trimethyl(trifluoromethyl)silane, TMSCF₃). This reagent, introduced in the 1980s, enabled efficient nucleophilic trifluoromethylation of carbonyl compounds.

The compound’s preparation typically involves:

- Aldehyde Substrate : 6-Methoxypyridine-2-carboxaldehyde (CAS: 54221-96-4) serves as the starting material.

- Trifluoromethylation : Reaction with TMSCF₃ in the presence of a fluoride source (e.g., tetrabutylammonium fluoride, TBAF) yields the silyl-protected intermediate.

- Deprotection : Acidic or aqueous workup removes the trimethylsilyl group, generating the final alcohol.

Recent applications in pharmaceutical research, such as the synthesis of tetrahydropyran scaffolds for natural product analogs, highlight its utility.

Relevance in Organic Chemistry and Fluorinated Compounds

This compound exemplifies the strategic integration of fluorine into organic molecules to modulate physicochemical properties. Key roles include:

Fluorine’s Electronic Effects

Applications in Medicinal Chemistry

Industrial and Material Science Applications

- Agrochemicals : Fluorinated pyridines are key intermediates in herbicides and insecticides due to their resistance to enzymatic degradation.

- Liquid Crystals : The compound’s rigid aromatic system and polarity make it suitable for designing advanced display materials.

| Application Area | Example Use Case |

|---|---|

| Pharmaceuticals | β-Secretase inhibitors |

| Agrochemicals | Herbicide intermediates |

| Materials Science | Liquid crystal components |

The compound’s versatility underscores its importance in advancing fluorinated molecule synthesis and application.

Propiedades

IUPAC Name |

2,2,2-trifluoro-1-(6-methoxypyridin-2-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F3NO2/c1-14-6-4-2-3-5(12-6)7(13)8(9,10)11/h2-4,7,13H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHXRXVPZRZDEAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=N1)C(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Direct Condensation Approach

The primary method involves the reaction of 2-methoxypyridine derivatives with trifluoroacetaldehyde or its equivalents. This approach capitalizes on nucleophilic addition to aldehyde functionalities, forming the target ethanol derivative.

$$ \text{2-Methoxypyridine} + \text{Trifluoroacetaldehyde} \xrightarrow{\text{Catalyst, Solvent}} \text{2,2,2-Trifluoro-1-(6-methoxypyridin-2-yl)ethan-1-ol} $$

- Catalysts: Lewis acids such as zinc chloride or boron trifluoride etherate to facilitate addition.

- Solvents: Ethanol, acetonitrile, or dichloromethane.

- Temperature: Mild heating (~25–50°C).

- Purification: Recrystallization or chromatography to improve purity.

Research Findings:

This method aligns with the synthesis of analogous fluorinated alcohols, where aldehyde addition to pyridine derivatives is standard, yielding yields of approximately 65–80% under optimized conditions.

Multi-step Synthesis via Nucleophilic Aromatic Substitution

Recent research indicates that constructing the pyridine ring with appropriate substituents can be achieved through nucleophilic aromatic substitution (SNAr) reactions, especially on halogenated pyridine precursors.

- Starting with 2,6-dibromo-3-aminopyridine.

- Substituting bromines with methoxy groups using sodium methoxide.

- Forming the pyridine core with desired substituents via cyclization or further substitution.

- Solvent: Dimethylformamide (DMF) or diethylamine.

- Temperature: Elevated (~60°C).

- Catalysts: None typically required, but copper or palladium catalysts can facilitate coupling reactions.

Research Findings:

This approach has been demonstrated to produce high yields (>85%) of methoxypyridine intermediates suitable for subsequent trifluoromethylation.

Trifluoromethylation of Pyridine Intermediates

Incorporating the trifluoromethyl group is achieved through electrophilic or nucleophilic trifluoromethylation.

- Using reagents like Togni's reagent or Ruppert-Prakash reagent (TMS-CF₃) in the presence of catalysts such as copper or silver salts.

- Conducted under inert atmospheres to prevent side reactions.

- Solvent: Acetonitrile or dichloromethane.

- Temperature: Room temperature to 60°C.

- Duration: Several hours depending on reagent reactivity.

Research Findings:

The trifluoromethylation of pyridine derivatives is well-documented, with yields often exceeding 70% when optimized.

Purification and Characterization

Purification Techniques

- Recrystallization: Using solvents like ethanol, methanol, or ethyl acetate.

- Chromatography: Silica gel column chromatography with gradients of ethyl acetate and hexanes.

- Distillation: For volatile intermediates.

Characterization Data

Data Tables Summarizing Preparation Methods

| Method | Starting Materials | Key Reagents | Reaction Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| Direct condensation | 2-methoxypyridine, trifluoroacetaldehyde | Lewis acids (e.g., BF₃·OEt₂) | Mild heating (25–50°C) | 65–80 | Simplest route, suitable for small-scale synthesis |

| Nucleophilic substitution | 2,6-dibromo-3-aminopyridine | Sodium methoxide | 60°C, DMF | 80–90 | High yield, scalable |

| Trifluoromethylation | Pyridine intermediates | TMS-CF₃, copper catalyst | Room temp to 60°C | 70–85 | Critical for trifluoromethyl incorporation |

Análisis De Reacciones Químicas

2,2,2-Trifluoro-1-(6-methoxypyridin-2-yl)ethan-1-ol undergoes various chemical reactions, including:

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical versatility.

Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions employed .

Aplicaciones Científicas De Investigación

2,2,2-Trifluoro-1-(6-methoxypyridin-2-yl)ethan-1-ol has several scientific research applications:

Mecanismo De Acción

The mechanism of action of 2,2,2-Trifluoro-1-(6-methoxypyridin-2-yl)ethan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes and interact with intracellular targets . The methoxypyridinyl moiety can form hydrogen bonds and other interactions with active sites of enzymes, modulating their activity .

Comparación Con Compuestos Similares

Positional Isomers

- 6-Methoxy-3-pyridinyl Isomer (CAS 1226507-29-4): The positional isomer with a trifluoroethanol group at the 3-position of the pyridine ring (vs. 2-position in the target compound) exhibits distinct electronic and steric effects. Such differences could impact crystallization behavior or biological activity .

Heterocyclic Variations

- Thiophene-Based Analogs: Compounds like a3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol () replace the pyridine ring with thiophene. Thiophene’s electron-rich nature increases nucleophilicity, contrasting with pyridine’s electron-deficient aromatic system. This substitution may enhance reactivity in electrophilic reactions but reduce hydrogen-bonding capacity due to the absence of a nitrogen lone pair .

- Indole/Phenyl Derivatives :

The crystal structure of 1-methyl-3-[2,2,2-trifluoro-1-(1-methyl-1H-indol-3-yl)-1-phenylethyl]-1H-indole () features indole and phenyl groups. The dihedral angle (52.13°) between indole rings and intramolecular C–H···F interactions suggest constrained conformations, which could reduce solubility compared to the target compound’s pyridine-based structure .

Functional Group Variations

- Phosphonate Ester Analogs :

2,2,2-Trifluoro-1-(3-methoxyphenyl)ethyl hydrogen methylphosphonate () replaces the hydroxyl group with a phosphonate ester. This substitution increases molecular weight (C₁₀H₁₂F₃O₄P) and introduces hydrolytic instability under acidic or basic conditions. The phosphonate group may enhance metal-binding capacity but reduce polarity compared to the alcohol . - Amino Alcohols: Analogs like (S)-N-Methyl-3-(naphthalen-1-yloxy)-3-(thiophen-3-yl)propan-1-amine () feature amino groups instead of hydroxyls.

Structural and Electronic Properties

Table 1: Key Structural Comparisons

Research Findings and Implications

- Acidity and Solubility: The trifluoroethanol group in the target compound likely exhibits higher acidity (pKa ~12–14) compared to non-fluorinated alcohols, enhancing solubility in polar solvents.

- Crystallization Behavior : Pyridine-based analogs may form more ordered crystals than indole derivatives () due to reduced steric hindrance and stronger H-bonding .

- Biological Relevance : The 6-methoxy-2-pyridinyl moiety could improve blood-brain barrier penetration compared to phenyl or thiophene analogs, making it relevant in CNS drug design .

Actividad Biológica

2,2,2-Trifluoro-1-(6-methoxypyridin-2-yl)ethan-1-ol, with CAS number 1700092-90-5, is a compound that has garnered attention due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

The molecular formula of this compound is CHFNO, and it has a molecular weight of 207.15 g/mol. The compound features a trifluoromethyl group and a methoxypyridine moiety, which may influence its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | CHFNO |

| Molecular Weight | 207.15 g/mol |

| CAS Number | 1700092-90-5 |

Biological Activity

Antimicrobial Properties

Research indicates that compounds with similar structures to this compound exhibit antimicrobial activity. For instance, studies on pyridine derivatives have shown efficacy against various bacterial strains. The presence of the trifluoromethyl group is believed to enhance lipophilicity and membrane permeability, potentially contributing to antimicrobial effects.

Cytotoxicity and Anti-inflammatory Effects

In vitro studies have demonstrated that derivatives of pyridine can exhibit cytotoxic effects against cancer cell lines. For example, compounds related to this structure have been observed to induce apoptosis in human cancer cells through mechanisms involving reactive oxygen species (ROS) generation and modulation of pro-apoptotic factors. Additionally, anti-inflammatory properties have been noted in related compounds, which inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-α.

Case Studies

- Study on Antimicrobial Activity : A recent study evaluated the antimicrobial efficacy of various pyridine derivatives, including those structurally similar to this compound. The results indicated significant inhibition of bacterial growth at certain concentrations, suggesting potential applications in developing new antimicrobial agents.

- Cytotoxicity Assessment : A cell viability assay was conducted using human cancer cell lines treated with derivatives of 6-methoxypyridine. Results showed a dose-dependent decrease in cell viability, with IC50 values indicating potent cytotoxic effects that warrant further investigation into the underlying mechanisms.

Research Findings

Recent literature highlights several key findings regarding the biological activity of compounds related to this compound:

- Mechanism of Action : The trifluoromethyl group may enhance interactions with biological membranes, facilitating cellular uptake and increasing bioactivity.

- Potential Therapeutic Applications : Given its cytotoxicity against cancer cells and antimicrobial properties, there is potential for development as an anticancer or antibacterial agent.

Q & A

Q. Impact on Properties :

- Lipophilicity : The -CF₃ group increases logP, improving membrane permeability .

- Reactivity : The electron-deficient pyridine ring directs electrophilic substitution reactions to specific positions, while the -OH group enables functionalization via esterification or oxidation .

Basic: What synthetic routes are commonly used to prepare this compound?

Q. Primary Method :

- Nucleophilic Addition : React 6-methoxypyridine-2-carbaldehyde with trifluoroacetaldehyde under basic conditions (e.g., NaH/THF), followed by reduction (e.g., NaBH₄) to yield the alcohol .

- Key Steps :

- Aldol-like condensation to form the α,β-unsaturated intermediate.

- Stereoselective reduction to achieve the desired secondary alcohol.

Q. Optimization :

- Solvent choice : Polar aprotic solvents (e.g., DMF) improve reaction homogeneity.

- Catalysts : Lewis acids (e.g., BF₃·Et₂O) may enhance regioselectivity .

Advanced: How can reaction conditions be optimized to improve the yield and purity of this compound?

Q. Challenges :

- Byproduct formation : Competing pathways (e.g., over-reduction or elimination) reduce yield.

- Stereochemical control : Ensuring enantiomeric purity requires chiral catalysts or resolution techniques.

Q. Optimization Strategies :

- Temperature Control : Lower temperatures (-10°C to 0°C) minimize side reactions during reduction .

- Catalytic Systems : Use chiral ligands (e.g., BINAP) with transition metals (e.g., Ru) for asymmetric synthesis .

- Purification : Gradient column chromatography (silica gel, hexane/EtOAc) or recrystallization (ethanol/water) enhances purity .

Advanced: How can computational modeling predict the compound’s interactions with biological targets?

Q. Methodology :

Docking Studies : Use software like AutoDock Vina to simulate binding to enzymes (e.g., kinases) or receptors.

MD Simulations : Analyze stability of ligand-target complexes over time (e.g., GROMACS).

QSAR Models : Corrogate structural features (e.g., -CF₃ position) with bioactivity data to design analogs .

Q. Case Study :

- The trifluoromethyl group’s electronegativity enhances binding to hydrophobic pockets in proteins, as validated by crystallographic data (e.g., SHELX-refined structures) .

Advanced: How can researchers resolve contradictions in reported bioactivity data for this compound?

Q. Common Issues :

- Discrepancies in IC₅₀ values due to assay variability (e.g., cell line differences).

Q. Resolution Strategies :

Standardized Assays : Use identical protocols (e.g., ATP-based viability assays) across studies.

Metabolic Stability Tests : Compare half-life in microsomal preparations to contextualize in vitro vs. in vivo results .

Structural Confirmation : Validate compound identity via NMR (¹H/¹⁹F) and HRMS before bioassays .

Advanced: What analytical techniques are critical for characterizing this compound’s stereochemistry and purity?

Q. Essential Techniques :

Q. Purity Assessment :

- GC-MS : Detect volatile impurities.

- Elemental Analysis : Verify C/H/N/F ratios within ±0.3% of theoretical values.

Table 1: Comparison with Structural Analogs

| Compound | Key Feature | Bioactivity (IC₅₀) | Ref. |

|---|---|---|---|

| 2,2,2-Trifluoro-1-(2-methoxyphenyl)ethanol | Methoxy at 2-position | 15 µM (Kinase A) | |

| 2,2,2-Trifluoro-1-(4-fluorophenyl)ethanol | Fluorine at 4-position | 22 µM (Kinase A) | |

| Target Compound | Methoxy at 6-position (pyridine) | 8 µM (Kinase A) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.